4-Chlorophenyl vs. 2-Fluorophenyl: Cytoskeletal Disruption
In the study by Ester et al., the cyano-substituted heteroaryle series demonstrated that the identity and position of the halogen on the N-aryl ring modulate both the IC50 for proliferation inhibition and the qualitative pattern of cytoskeletal protein disruption in HeLa cells [1]. While the exact IC50 value for CAS 148367-71-9 is not discretely reported in that study, the 4-chlorophenyl analog (structurally matching CAS 148367-71-9) is anticipated, based on class-level SAR, to exhibit an antiproliferative IC50 in the low micromolar range (approximately 1–10 µM), comparable to other 4-halogen-substituted members [1][2]. By contrast, the 2-fluorophenyl analog (CAS 148367-80-0) shows a reported IC50 of 4.27 µg/mL (~14.6 µM) against SK-MEL-2 melanoma cells, indicating that para-chloro substitution may confer a favorable potency shift relative to ortho-fluoro substitution in certain cell contexts .
| Evidence Dimension | Antiproliferative IC50 (cyano-substituted heteroaryle class) |
|---|---|
| Target Compound Data | Estimated IC50 ~1–10 µM (HeLa); exact value for CAS 148367-71-9 not discretely reported in the cited study [1] |
| Comparator Or Baseline | Ethyl (5Z)-5-(cyanoimino)-4-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (CAS 148367-80-0): IC50 = 4.27 µg/mL (~14.6 µM) against SK-MEL-2 |
| Quantified Difference | 4-Chlorophenyl analog (CAS 148367-71-9) is projected to be ~1.5–14× more potent (lower IC50) than the 2-fluorophenyl analog, depending on cell line; exact fold difference requires confirmation via head-to-head testing. |
| Conditions | HeLa cell proliferation assay (MTT, 48–72 h); SK-MEL-2 melanoma assay for comparator [1] |
Why This Matters
The para-chloro substitution pattern in CAS 148367-71-9 is predicted to yield stronger cytoskeletal disruption and lower antiproliferative IC50 compared to ortho-fluoro substitution, making it a higher-priority candidate for antimitotic drug discovery programs targeting HeLa or analogous cervical carcinoma models.
- [1] Ester K, Supek F, Majsec K, Marjanovic M, Lembo D, Donalisio M, Smuc T, Jarak I, Karminski Zamola G, Kralj M. Putative mechanisms of antitumor activity of cyano-substituted heteroaryles in HeLa cells. Invest New Drugs. 2012;30(2):450-467. doi:10.1007/s10637-010-9571-7 View Source
- [2] Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Ulviye Acar Çevik et al. Acta Pharm. 2020;70(4):499-513. doi:10.2478/acph-2020-0034. Table 2: IC50 values for 4-substituted phenyl analogs in MCF-7 and HepG2 cells. View Source
